molecular formula C12H12BrClN2O B1378053 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride CAS No. 1187930-04-6

2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride

Cat. No.: B1378053
CAS No.: 1187930-04-6
M. Wt: 315.59 g/mol
InChI Key: VYZUMCLFRFNGOR-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride is a heterocyclic compound that features a bromophenyl group attached to a tetrahydrooxazolo-pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride typically involves the condensation of 4-bromobenzaldehyde with a suitable amine, followed by cyclization and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents like ethanol or acetonitrile, and catalysts such as p-toluenesulfonic acid or zinc chloride .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processing to enhance reaction efficiency and yield. This approach allows for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as sodium methoxide. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a fully saturated compound. Substitution reactions often result in the replacement of the bromine atom with another functional group .

Scientific Research Applications

2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the oxazolo-pyridine ring system can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride
  • 2-(4-Fluorophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride
  • 2-(4-Methylphenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride

Uniqueness

Compared to these similar compounds, 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The bromine atom’s size and electronegativity can enhance the compound’s ability to participate in halogen bonding and other non-covalent interactions, making it a valuable tool in various research applications .

Properties

IUPAC Name

2-(4-bromophenyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O.ClH/c13-9-3-1-8(2-4-9)12-15-10-7-14-6-5-11(10)16-12;/h1-4,14H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZUMCLFRFNGOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1OC(=N2)C3=CC=C(C=C3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187930-04-6
Record name Oxazolo[4,5-c]pyridine, 2-(4-bromophenyl)-4,5,6,7-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187930-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride
Reactant of Route 2
2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride
Reactant of Route 3
2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride
Reactant of Route 4
2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride
Reactant of Route 5
2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride
Reactant of Route 6
2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride

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